molecular formula C21H16N6S2 B276296 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine

5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine

Cat. No. B276296
M. Wt: 416.5 g/mol
InChI Key: MVPRZRLDLZKMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine, also known as DMTTP, is a novel compound with potential therapeutic applications. DMTTP belongs to the class of thieno[2,3-d]pyrimidine derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine is not fully understood. However, it has been proposed that 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine may exert its biological effects through the inhibition of various signaling pathways, including the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway. 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine may also interact with specific molecular targets, such as enzymes and receptors, to modulate their activity.
Biochemical and Physiological Effects
5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been shown to exhibit various biochemical and physiological effects. In cancer research, 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In viral infection research, 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been shown to inhibit viral replication and reduce viral load. In inflammation research, 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine is also relatively easy to synthesize and purify. However, the limitations of using 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine in lab experiments include its limited solubility in aqueous solutions and its instability under certain conditions, such as exposure to light and air.

Future Directions

There are several future directions for the research and development of 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine. One direction is to further investigate the mechanism of action of 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine to identify its molecular targets and signaling pathways. Another direction is to optimize the synthesis method of 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine to improve its yield and purity. Additionally, future studies can explore the potential of 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic diseases. Finally, the development of 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine analogs with improved pharmacological properties may lead to the discovery of more effective and safer drugs.

Synthesis Methods

The synthesis of 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine involves the reaction of 4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 5,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-3-carbonitrile in the presence of a catalyst. The reaction proceeds through a thiol-ene click reaction, which is a highly efficient and stereoselective method for the synthesis of thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. In cancer research, 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In viral infection research, 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been shown to exhibit antiviral activity against hepatitis C virus and human immunodeficiency virus. In inflammation research, 5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

properties

Molecular Formula

C21H16N6S2

Molecular Weight

416.5 g/mol

IUPAC Name

5,6-dimethyl-4-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H16N6S2/c1-13-14(2)28-19-17(13)20(24-12-23-19)29-21-26-25-18(15-8-10-22-11-9-15)27(21)16-6-4-3-5-7-16/h3-12H,1-2H3

InChI Key

MVPRZRLDLZKMLD-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C

Origin of Product

United States

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